molecular formula C10H16BFN2O2 B13624679 5-fluoro-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

5-fluoro-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B13624679
M. Wt: 226.06 g/mol
InChI Key: FXFIRDLLJWEOTK-UHFFFAOYSA-N
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Description

5-Fluoro-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a boronate ester-functionalized pyrazole derivative characterized by a fluorine atom at the 5-position, a methyl group at the 1-position, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety at the 4-position of the pyrazole ring. This compound is of significant interest in medicinal chemistry and materials science due to the synergistic effects of its substituents: the fluorine atom enhances metabolic stability and bioavailability, while the boronate group enables versatile cross-coupling reactions (e.g., Suzuki-Miyaura) for drug development and polymer synthesis . Its molecular formula is C₁₄H₁₉BFN₂O₂, with a molecular weight of 283.1 g/mol (calculated from ).

Properties

Molecular Formula

C10H16BFN2O2

Molecular Weight

226.06 g/mol

IUPAC Name

5-fluoro-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

InChI

InChI=1S/C10H16BFN2O2/c1-9(2)10(3,4)16-11(15-9)7-6-13-14(5)8(7)12/h6H,1-5H3

InChI Key

FXFIRDLLJWEOTK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2)C)F

Origin of Product

United States

Preparation Methods

Preparation Methods of 5-Fluoro-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

General Synthetic Strategy

The synthesis of this compound generally involves:

  • Construction of the pyrazole ring with appropriate substitution.
  • Introduction of the fluorine atom at the 5-position.
  • Installation of the pinacol boronic ester group at the 4-position.

The key challenge lies in selective functionalization of the pyrazole ring to achieve the desired substitution pattern without overreaction or formation of regioisomers.

Detailed Preparation Route

Starting Materials
  • 5-fluoro-1-methylpyrazole or 5-fluoropyrazole derivatives as the pyrazole core.
  • Pinacolborane (HBPin) as the boron source.
  • Iridium catalysts such as (methoxy)iridium(I) dimer with 1,5-cyclooctadiene ligands.
  • Ligands like 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy).
  • Solvents: pentane, tetrahydrofuran (THF), or diethyl ether.
Catalytic Borylation Procedure

A representative method adapted from iridium-catalyzed C-H borylation protocols involves:

  • Catalyst Activation : In an inert atmosphere (glove box), a mixture of (methoxy)iridium(I) dimer with 1,5-cyclooctadiene (Ir(OMe)(COD)) and dtbpy ligand is stirred with pinacolborane in pentane at room temperature for 10-20 minutes to form the active catalyst species.

  • Substrate Addition : The 5-fluoro-1-methylpyrazole substrate is dissolved in a suitable solvent (pentane, THF, or ether) and added to the catalyst mixture.

  • Reaction Conditions : The reaction is stirred at room temperature, typically for 5 to 15 hours, monitoring progress by thin-layer chromatography (TLC) or gas chromatography with flame ionization detection (GC-FID).

  • Workup : After completion, the solvent is removed under reduced pressure. The crude product is washed repeatedly with pentane until the washings are colorless, yielding the borylated pyrazole as a solid.

  • Purification : The product is purified by Kugelrohr distillation or column chromatography to obtain analytically pure this compound.

Reaction Scheme
Step Reagents and Conditions Product Notes
1 5-fluoro-1-methylpyrazole + HBPin + [Ir(OMe)(COD)]2 + dtbpy 5-fluoro-1-methyl-4-(pinacolboronate)pyrazole Room temp, 5-15 h, inert atmosphere
2 Workup with pentane wash, solvent removal Crude borylated product Removal of impurities
3 Kugelrohr distillation or chromatography Pure 5-fluoro-1-methyl-4-(pinacolboronate)pyrazole Analytical characterization

Alternative Methods

While iridium-catalyzed C-H borylation is the most reported method for installing the pinacolboronate group on pyrazoles, alternative approaches may include:

  • Lithiation followed by borylation : Directed lithiation at the 4-position of the pyrazole ring, followed by quenching with trialkyl borates and subsequent esterification with pinacol.

  • Cross-coupling strategies : Starting from halogenated 5-fluoro-1-methylpyrazoles (e.g., 4-bromo derivatives), Suzuki-Miyaura coupling with bis(pinacolato)diboron under palladium catalysis to install the boronate ester.

However, these methods may require more steps and harsher conditions compared to direct iridium-catalyzed borylation.

Analytical and Characterization Data

The purity and identity of the synthesized compound are confirmed by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ^1H NMR shows characteristic signals for the methyl group at N1 (~4.0 ppm), the pyrazole proton, and the pinacol methyl groups (~1.3 ppm).
    • ^11B NMR exhibits a resonance around 27-28 ppm typical for boronic esters.
  • Mass Spectrometry (MS) : Molecular ion peaks consistent with the molecular weight of the compound.

  • Elemental Analysis : Carbon, hydrogen, nitrogen, and boron contents match calculated values closely.

  • Melting Point : Typically reported around 72-74 °C for similar borylated pyrazoles.

These data confirm the successful synthesis and high purity of the target compound.

Summary Table of Preparation Conditions

Parameter Details
Catalyst (Methoxy)iridium(I) dimer with COD
Ligand 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)
Boron Source Pinacolborane (HBPin)
Solvent Pentane, THF, or diethyl ether
Temperature Room temperature (20-25 °C)
Reaction Time 5 to 15 hours
Atmosphere Inert (glove box or nitrogen atmosphere)
Workup Solvent removal, pentane washing
Purification Kugelrohr distillation or chromatography
Yield Typically 60-70%

Chemical Reactions Analysis

Types of Reactions

5-fluoro-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert it into other derivatives with different functional groups.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce de-fluorinated compounds.

Scientific Research Applications

5-fluoro-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Researchers use this compound to study enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 5-fluoro-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole exerts its effects involves its interaction with various molecular targets. The fluorine atom and the boron-containing group play crucial roles in its reactivity and binding affinity. These interactions can modulate enzyme activity, alter metabolic pathways, and influence cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The target compound belongs to a family of pyrazole-boronate derivatives. Below is a comparative analysis of key analogues:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
5-Fluoro-1-methyl-4-(dioxaborolan-2-yl)-1H-pyrazole (Target) 5-F, 1-CH₃, 4-boronate C₁₄H₁₉BFN₂O₂ 283.1 Enhanced bioavailability; potential for cross-coupling in drug design
1-(2,3-Difluoro-benzyl)-3,5-dimethyl-4-(dioxaborolan-2-yl)-1H-pyrazole 1-(2,3-difluorobenzyl), 3,5-CH₃, 4-boronate C₁₈H₂₃BF₂N₂O₂ 348.2 Increased lipophilicity due to benzyl group; higher steric hindrance
1-(Difluoromethyl)-4-(dioxaborolan-2-yl)-1H-pyrazole 1-CF₂H, 4-boronate C₁₀H₁₅BF₂N₂O₂ 244.05 Electronegative CF₂H group may improve binding affinity in enzyme inhibition
1-Methyl-4-[4-(dioxaborolan-2-yl)phenyl]-1H-pyrazole 1-CH₃, 4-phenyl-boronate C₁₆H₂₁BN₂O₂ 284.16 Phenyl group enhances π-π stacking; applications in luminescent polymers
1-Neopentyl-4-(dioxaborolan-2-yl)-1H-pyrazole 1-neopentyl (bulky alkyl), 4-boronate C₁₄H₂₅BN₂O₂ 264.2 Bulky substituent reduces aggregation; potential for solubility modulation
3-(4-Fluorophenyl)-1-methyl-4-(dioxaborolan-2-yl)-1H-pyrazole 3-(4-F-C₆H₄), 1-CH₃, 4-boronate C₁₆H₁₉BFN₂O₂ 301.1 Fluorophenyl group improves pharmacokinetics; antimicrobial activity

Pharmacological Relevance

  • Antimicrobial Activity : Fluorinated pyrazole-boronates (e.g., ) show efficacy against Gram-positive bacteria, with the fluorine atom critical for membrane penetration.

Biological Activity

5-Fluoro-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a synthetic compound that has garnered interest in the pharmaceutical field due to its potential biological activities. The compound's unique structural features, including the incorporation of a fluorine atom and a dioxaborolane moiety, suggest possible applications in medicinal chemistry, particularly in targeting various biological pathways. This article provides a detailed examination of the biological activity of this compound based on available research findings.

The molecular formula of this compound is C15H19BFN2O2C_{15}H_{19}BFN_{2}O_{2} with a molecular weight of 275.13 g/mol. Its structure features a pyrazole ring substituted with a fluorine atom and a dioxaborolane group, which may enhance its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC15H19BFN2O2
Molecular Weight275.13 g/mol
CAS Number1350378-37-8
AppearanceWhite to off-white solid

Antiparasitic Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiparasitic properties. For example, modifications to the pyrazole structure have been shown to enhance activity against Plasmodium species in vitro. The compound's ability to inhibit key enzymes involved in parasite metabolism could be pivotal for developing new antimalarial therapies .

Kinase Inhibition

The compound's structural analogs have been investigated for their potential as kinase inhibitors. Kinases play crucial roles in various cellular processes such as proliferation and metabolism. Preliminary results suggest that similar pyrazole derivatives may act as effective inhibitors of specific kinases involved in cancer progression .

Case Studies

  • In Vitro Studies : A study focusing on the activity of pyrazole derivatives against P. falciparum revealed that certain modifications led to increased potency (EC50 values in the low nanomolar range). The presence of the dioxaborolane moiety was hypothesized to facilitate interaction with target proteins through hydrogen bonding .
  • In Vivo Efficacy : In mouse models of malaria, compounds structurally related to this compound demonstrated significant reductions in parasitemia when administered at optimized doses (e.g., 40 mg/kg) over a four-day treatment period .

The precise mechanism by which this compound exerts its biological effects remains under investigation. However, it is believed that the fluorine atom and dioxaborolane group contribute to enhanced binding affinity for biological targets through improved solubility and metabolic stability.

Q & A

Q. What are the standard synthetic routes for 5-fluoro-1-methyl-4-(dioxaborolanyl)-1H-pyrazole?

The compound is typically synthesized via a multi-step approach:

  • Step 1 : Introduction of the boronic ester group via Miyaura borylation. For example, palladium-catalyzed cross-coupling of halogenated pyrazoles with bis(pinacolato)diboron under inert conditions (e.g., THF, 80–100°C) .
  • Step 2 : Fluorination at the 5-position using electrophilic fluorinating agents like Selectfluor® or via directed ortho-metalation (DoM) followed by quenching with a fluorine source .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) ensures high purity (>95%) .

Q. What spectroscopic methods confirm the structure of this compound?

  • NMR : ¹H NMR (δ 7.8–8.2 ppm for pyrazole protons), ¹⁹F NMR (δ -110 to -120 ppm for CF), and ¹¹B NMR (δ 28–32 ppm for boronic ester) .
  • Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion peaks (e.g., [M+H]+ at m/z 270.14) .
  • X-ray Crystallography : Resolves bond angles and confirms boronic ester geometry (e.g., B–O bond lengths ~1.36 Å) .

Q. How to purify this compound for biological assays?

  • Column Chromatography : Use silica gel with gradient elution (hexane:EtOAc 8:2 to 6:4) .
  • Recrystallization : Ethanol/water (3:1) yields crystals with >98% purity. Monitor via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this compound?

  • Catalyst : Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.5–2 mol%) in THF/EtOH .
  • Base : K₂CO₃ or Cs₂CO₃ (2–3 equiv) to activate the boronic ester .
  • Temperature : 60–80°C for 12–24 hours. Monitor via TLC or LC-MS for completion.
  • Challenges : Competing protodeboronation in polar solvents; mitigate by using degassed solvents and inert atmospheres .

Q. How to design experiments to study the electron-withdrawing effects of the fluorine substituent?

  • Comparative Synthesis : Prepare non-fluorinated analogs (e.g., 1-methyl-4-boronic ester pyrazole) and compare reaction rates in cross-couplings .
  • DFT Calculations : Analyze Fukui indices to predict reactivity at the boron center. Software: Gaussian 16 with B3LYP/6-31G(d) basis set .
  • Spectroscopic Analysis : ¹⁹F NMR chemical shifts correlate with electron density changes in the pyrazole ring .

Q. How to resolve conflicting reports on the compound’s stability under storage?

  • Storage Conditions : Stability varies with humidity. Store at -20°C under argon with molecular sieves to prevent hydrolysis of the boronic ester .
  • Stability Assays : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitored via HPLC. Additives like BHT (0.1%) inhibit oxidation .

Data Contradiction Analysis

Q. How to address discrepancies in reported yields for this compound’s synthesis?

  • Variables : Catalyst purity (e.g., Pd contamination), solvent dryness (THF must be <50 ppm H₂O), and reaction time (12 vs. 24 hours) .
  • Mitigation : Standardize protocols using Schlenk-line techniques for moisture-sensitive steps. Report yields with full experimental details (e.g., equivalents of reagents) .

Q. Why do computational models conflict with experimental reactivity data for the boronic ester?

  • Solvent Effects : DFT models often neglect solvent polarity. Include implicit solvation (e.g., SMD model for THF) to improve accuracy .
  • Steric Hindrance : X-ray data () show bulky tetramethyl groups may hinder cross-coupling; revise models to include van der Waals radii .

Methodological Notes

  • Safety : Handle boronic esters with nitrile gloves (hydrolysis releases boric acid). Use fume hoods for fluorination steps .

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